molecular formula C9H13N B3371131 2-Isopropyl-5-methyl-pyridine CAS No. 6343-58-4

2-Isopropyl-5-methyl-pyridine

Cat. No.: B3371131
CAS No.: 6343-58-4
M. Wt: 135.21 g/mol
InChI Key: VXTGRTCJPGCZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Pyridine (B92270) Derivative Chemistry Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry. nih.gov The pyridine ring is an isostere of benzene (B151609), meaning it has a similar size and shape, but the inclusion of a nitrogen atom significantly alters its electronic properties. rsc.orgrsc.org This nitrogen atom imparts a dipole moment and makes the ring electron-deficient, which dictates its reactivity. nih.gov

Unlike benzene, which readily undergoes electrophilic substitution, pyridine is more prone to nucleophilic substitution, typically at the C-2 and C-4 positions. nih.gov Electrophilic substitution can be achieved but often requires harsh reaction conditions and occurs at the C-3 position. nih.gov The electron-withdrawing nature of the ring nitrogen also influences the acidity of any alpha-protons on alkyl substituents, providing additional pathways for functionalization. The study of derivatives such as 2-Isopropyl-5-methyl-pyridine allows researchers to explore how the electronic effects and steric hindrance of different substituent groups modulate these fundamental reaction pathways.

Significance of Pyridine-Based Scaffolds in Advanced Chemical Studies

The pyridine scaffold is a privileged structure in chemical research, appearing in a wide array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin and pyridoxine. nih.govrsc.org This natural prevalence has inspired chemists to utilize the pyridine nucleus extensively in the design and synthesis of new molecules with tailored functions. enpress-publisher.com

In medicinal chemistry, the pyridine moiety is a cornerstone, found in thousands of drug molecules. rsc.orgrsc.org Its inclusion can enhance the aqueous solubility and bioavailability of a compound, which are critical parameters in drug development. enpress-publisher.commdpi.com Beyond pharmaceuticals, pyridine derivatives are crucial in materials science, where they are used in the creation of functional nanomaterials and as ligands for organometallic catalysts. nih.gov The adaptability of the pyridine ring for structural modifications makes it a versatile tool for creating novel compounds with diverse chemical, physical, and optical properties. nih.govenpress-publisher.com

Scope and Research Trajectories of this compound

Research on this compound focuses primarily on its role as a synthetic intermediate or a building block for more complex molecular architectures. Its specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited in multi-step syntheses. Academic investigations explore its utility as a ligand in coordination chemistry, where the nitrogen atom can coordinate to metal centers, influencing the catalytic activity and properties of the resulting complex.

The typical chemical reactions that pyridine derivatives undergo are a central aspect of the research involving this compound. These reactions allow for the further functionalization of the molecule, opening pathways to novel compounds.

Table 2: General Reactions of Substituted Pyridines

Reaction Type Description Reagents Potential Product Type
Oxidation The pyridine nitrogen can be oxidized to form the corresponding N-oxide. Hydrogen peroxide, m-chloroperbenzoic acid Pyridine N-oxides
Reduction The aromatic ring can be reduced to form dihydropyridine (B1217469) or piperidine (B6355638) derivatives. Lithium aluminum hydride, Sodium borohydride (B1222165) Dihydropyridines, Piperidines
Substitution Functional groups can be introduced onto the pyridine ring. Halogens, Sulfonyl chlorides Halogenated or sulfonated pyridines

Future research trajectories are likely to continue leveraging this compound as a specialized starting material. Investigations into its application in asymmetric catalysis, where its chiral potential could be explored, and its incorporation into novel polymers or functional materials represent potential avenues for advanced study. The compound serves as a valuable case study for understanding how subtle changes in molecular structure can lead to significant differences in chemical behavior and potential applications.

Properties

IUPAC Name

5-methyl-2-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)9-5-4-8(3)6-10-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTGRTCJPGCZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280286
Record name 5-Methyl-2-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6343-58-4
Record name NSC16259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-2-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Strategies for 2 Isopropyl 5 Methyl Pyridine and Its Derivatives

Alkylation Approaches for Pyridine (B92270) Ring Functionalization

Alkylation is a fundamental strategy for the functionalization of pyridine rings. However, the electron-deficient nature of the pyridine ring can make direct alkylation challenging. Consequently, various methods have been devised to overcome this, including the use of activated precursors and specific catalytic systems. acs.org

One common method for synthesizing 2-isopropyl-5-methylpyridine involves the alkylation of a pyridylmethanol precursor. smolecule.com This approach typically starts with 2-methyl-5-pyridylmethanol, which is then reacted with an isopropylating agent. smolecule.com

A frequently employed procedure uses isopropyl bromide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures. smolecule.com The reaction proceeds through the formation of an alkoxide intermediate from the pyridylmethanol, which then undergoes nucleophilic substitution with isopropyl bromide to yield the desired product.

Table 1: Alkylation of Pyridylmethanol Precursors

Starting Material Reagents Solvent Conditions Product
2-methyl-5-pyridylmethanol Isopropyl bromide, Potassium carbonate Dimethylformamide (DMF) Elevated temperature 2-Isopropyl-5-methyl-pyridine

Direct alkylation of pyridine derivatives using alkyl halides in the presence of a strong base is another key synthetic strategy. For instance, 3,5-dimethylpyridine (B147111) can be used as a starting material and reacted with an isopropyl halide under basic conditions to introduce the isopropyl group at the 2-position.

Recent advancements have focused on achieving regioselectivity in pyridine alkylation. acs.org The choice of solvent and alkylating agent can significantly influence the position of alkylation (C2 vs. C4). acs.org For example, the use of alkyllithium reagents in specific solvent systems can direct the alkylation to either the C2 or C4 position with high selectivity. acs.org Cobalt-based catalytic systems have also been developed for the ortho-alkylation of aryl imines and 2-arylpyridine derivatives with alkyl halides, a reaction that proceeds via a single-electron transfer mechanism. ntu.edu.sg

Multi-Step Organic Transformations for Complex Derivatives

The synthesis of more complex derivatives of 2-isopropyl-5-methylpyridine often requires multi-step reaction sequences. evitachem.comnih.gov These transformations can involve a series of reactions such as condensation, cyclization, oxidation, and reduction to build the desired molecular architecture. nih.govpatsnap.com

For example, a multi-step synthesis of 2-isopropyl-3-amino-4-methylpyridine starts from ethyl isobutyrate and involves sequential condensation, aldol (B89426) condensation, methylation condensation, and aminopyridine cyclization, followed by hydrolysis and Hofmann degradation. patsnap.com Similarly, the synthesis of certain pyridine-2-methylamine derivatives as potential antitubercular agents involves a four-step route including a Suzuki coupling, reduction, oxidation, and either reductive amination or amide coupling. nih.gov These multi-step approaches allow for the precise installation of various functional groups and the construction of complex molecular scaffolds. evitachem.comlibretexts.org

Green Chemistry and Sustainable Synthetic Routes Development

In recent years, there has been a growing emphasis on developing greener and more sustainable synthetic methods in organic chemistry. semanticscholar.org This includes the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. semanticscholar.orgnih.gov

For the synthesis of pyridine derivatives, green approaches include the use of continuous flow reactors, which can offer shorter reaction times, increased safety, and reduced waste compared to traditional batch processes. nih.gov One such method describes the α-methylation of pyridines using a continuous flow system with a Raney® nickel catalyst and a low-boiling-point alcohol as the methyl source. nih.gov Other green strategies involve the use of L-proline as a catalyst to improve reaction efficiency and reduce environmental impact. patsnap.com The development of catalytic systems that operate under milder conditions and the use of renewable starting materials are also key areas of research in the sustainable synthesis of 2-isopropyl-5-methylpyridine and its analogues. semanticscholar.orgrasayanjournal.co.in

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic process. nih.govnih.gov For the synthesis of 2-isopropyl-5-methylpyridine and its derivatives, this involves the careful selection of solvents, catalysts, temperature, and reaction time. nih.govrsc.org

For instance, in palladium-catalyzed pyridine synthesis, the choice of ligand and the amount of oxidant can significantly impact the reaction yield. nih.gov The optimization of a Pd-catalyzed reaction between an α,β-unsaturated oxime ether and an alkyne showed that using a specific ligand and an optimal amount of silver trifluoroacetate (B77799) (AgTFA) as an oxidant led to a significant improvement in the yield of the resulting pyridine derivative. nih.gov Similarly, in multi-step syntheses, the purification of intermediates at each stage, often through techniques like column chromatography or recrystallization, is essential for obtaining a high-purity final product. Industrial-scale production often employs continuous flow reactors and optimized purification techniques like distillation to enhance efficiency and yield. smolecule.com

Table 2: Optimization of a Palladium-Catalyzed Pyridine Synthesis

Entry Ligand AgTFA (equiv.) Yield (%)
1 L3 3.0 69
2 L14 3.0 76
3 L14 4.0 81
4 L14 5.0 85

Adapted from a study on the optimization of reaction conditions. nih.gov

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral analogues of 2-isopropyl-5-methylpyridine is of significant interest, particularly for applications in medicinal chemistry where the stereochemistry of a molecule can dramatically influence its biological activity. ethz.ch Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. ethz.ch

Several strategies are employed to achieve stereoselectivity, including the use of chiral starting materials (the chiral pool), chiral auxiliaries, and enantioselective catalysts. ethz.ch For example, the stereoselective synthesis of chiral C2-symmetric bis-sulfoxides has been achieved using a diastereomerically-enriched starting material approach, where the choice of base can influence the diastereoselectivity of the reaction. nih.gov In the context of pyridine derivatives, asymmetric hydrogenation using chiral catalysts is a common method to introduce stereocenters with high enantioselectivity. mdpi.com The development of new chiral ligands and catalytic systems continues to be an active area of research to enable the efficient and highly selective synthesis of chiral pyridine-containing molecules. mdpi.comacs.org

Industrial Scale-Up Considerations for Laboratory Syntheses

The successful transition of a synthetic route for this compound and its derivatives from the laboratory bench to industrial-scale production is a multifaceted endeavor. It requires careful consideration of numerous factors beyond a simple proportional increase in reactant quantities. Key areas of focus include economic viability, process safety, reactor design, and environmental impact.

A primary challenge in scaling up pyridine synthesis is maintaining high yields and regioselectivity. numberanalytics.com Many laboratory-scale syntheses that produce good to excellent yields of substituted pyridines face difficulties in optimization for industrial applications due to the need for precise control over reaction parameters. africanjournalofbiomedicalresearch.com Conventional methods for producing pyridine compounds often result in lower quality products, which in turn increases production costs and reduces profit margins. vcu.edu This is a significant issue, particularly for generic drugs where the active ingredient can constitute over 90% of the manufacturing costs. vcu.edu

Economic and Process Optimization:

The economic feasibility of a synthetic route is paramount for industrial production. This involves a thorough analysis of the costs of raw materials, energy consumption, and waste disposal. For instance, while a novel catalyst might provide excellent yields in the lab, its high cost could render the process economically unviable on a large scale. researchgate.net Researchers are continuously seeking more cost-effective and efficient methods. One approach involves modifying traditional reactions, such as the Bohlmann-Rahtz synthesis, to create one-pot, three-component cyclocondensation processes that proceed with high regiochemical control and good yields without the need for an additional acid catalyst. core.ac.uk

Process optimization also aims to simplify manufacturing and reduce the number of steps. A notable example is the development of a novel method for manufacturing halo-substituted nicotinonitriles, which are precursors to many pharmaceuticals. By incorporating a dehydrating agent, researchers were able to prevent the dimerization of a starting ingredient, leading to a significant improvement in the final product's yield. vcu.edu This innovation streamlined a five-step batch process into a single continuous step using flow reactors, projecting a 75% reduction in production costs and an increase in yield from 58% to 92%. vcu.edu

Technological Innovations:

Recent advancements in chemical engineering have provided new tools for scaling up pyridine synthesis. Continuous flow chemistry, often combined with microwave-assisted synthesis, has emerged as a reliable method for increasing the production of pyridine derivatives. beilstein-journals.org Flow reactors offer superior control over reaction parameters such as temperature and residence time, leading to more consistent product quality and enhanced safety, particularly for highly exothermic reactions. beilstein-journals.orgresearchgate.net This technology replaces traditional batch processing, avoiding the need for purification of crude products and resulting in a shorter, more environmentally friendly process. researchgate.net

Solvent and catalyst-free synthesis methods, such as grindstone chemistry, also present a green and economically attractive alternative. researchgate.net These methods can produce imidazo[1,2-a]pyridines in excellent yields with short reaction times and simple water work-up, eliminating the need for specialized equipment and chromatographic purification. researchgate.net

Challenges and Future Directions:

The table below summarizes key considerations and modern approaches for the industrial scale-up of pyridine derivative synthesis.

Consideration Challenges Modern Approaches & Innovations Supporting Evidence
Economic Viability High cost of raw materials and catalysts, low yields in conventional methods increasing production costs. vcu.eduOne-pot multi-component reactions, use of cost-effective catalysts, process simplification to reduce steps. vcu.educore.ac.ukA streamlined process for nevirapine (B1678648) synthesis reduced production costs by a projected 75%. vcu.edu
Process Safety Managing exothermic reactions to prevent thermal runaway, handling of hazardous reagents. acs.orgContinuous flow reactors for better temperature control, use of less hazardous reagents and solvent-free methods. researchgate.netbeilstein-journals.orgresearchgate.netFlow chemistry provides a safer and more efficient alternative to traditional batch processing. researchgate.net
Yield & Selectivity Difficulty in maintaining high yields and regioselectivity on a large scale. numberanalytics.comafricanjournalofbiomedicalresearch.comOptimization of reaction parameters, use of dehydrating agents to prevent side reactions, advanced catalyst systems. africanjournalofbiomedicalresearch.comvcu.eduIncorporation of a dehydrating agent increased yield from 58% to 92% in one case. vcu.edu
Environmental Impact Use of toxic solvents and reagents, generation of waste products.Green chemistry approaches like solvent-free reactions, catalyst recycling, and use of renewable feedstocks. researchgate.netimarcgroup.comGrindstone chemistry offers a solvent and catalyst-free synthesis with simple water work-up. researchgate.net
Technology & Equipment Lack of uniform heating in large-scale microwave reactors, challenges with solid handling. beilstein-journals.orgContinuous flow microwave reactors, specialized equipment for filtration and purification. beilstein-journals.orgMicrowave flow reactors can be used for the one-step preparation of pyridines and dihydropyridines. beilstein-journals.org

Chemical Reactivity and Mechanistic Transformation Studies

Oxidation Reactions of the Pyridine (B92270) Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to oxidation. This reaction is a common transformation for pyridine and its derivatives, leading to the formation of N-oxides, which are valuable intermediates in organic synthesis. The introduction of an N-oxide group alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions.

The oxidation of 2-Isopropyl-5-methyl-pyridine at the nitrogen atom yields this compound N-oxide. This transformation converts the tertiary amine functionality of the pyridine ring into an N-oxide moiety. Pyridines bearing electron-donating alkyl substituents, such as this compound, generally undergo N-oxidation readily, often with high conversion rates. The resulting N-oxide is a versatile intermediate; the oxygen atom can act as an internal nucleophile and activates the C2 and C4 positions for nucleophilic attack, while also directing electrophiles to the C4 position.

A variety of oxidizing agents can be employed for the N-oxidation of pyridines. The choice of reagent often depends on the substrate's sensitivity to reaction conditions and the desired selectivity. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective and commonly used for this transformation. Hydrogen peroxide, often used in conjunction with a carboxylic acid like acetic acid or in the presence of a catalyst, is another widely utilized oxidant. The reaction conditions for the oxidation of alkyl-substituted pyridines are generally mild.

Oxidizing AgentTypical Reaction ConditionsProductReported Yield/ConversionReference Compound
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, 20-25 °C, 24h2-Chloro-5-methylpyridine (B98176) N-oxide90% Yield2-Chloro-5-methylpyridine
Hydrogen Peroxide (H₂O₂)/CatalystAqueous solution, 80 °C, 22h2-Chloropyridine-N-oxide33.8% Conversion2-Chloropyridine
Sodium Percarbonate/Rhenium CatalystMild conditionsPyridine N-oxidesExcellent yieldsGeneral Tertiary Nitrogen Compounds
Urea-Hydrogen Peroxide (UHP)Solid statePyridine N-oxides-General Nitrogen Heterocycles

This table presents data for analogous substituted pyridines to illustrate typical methodologies.

Reduction Reactions of the Pyridine Ring

The reduction of the pyridine ring is more challenging than that of benzene (B151609) due to the electron-deficient nature of the heterocycle. Complete reduction leads to piperidine (B6355638) derivatives, while partial reduction can yield dihydropyridines. The synthesis of stable dihydropyridine (B1217469) derivatives from pyridines often requires initial activation of the ring.

Direct partial reduction of pyridines to stable dihydropyridines is often difficult. A common strategy involves the activation of the pyridine ring by N-alkylation or N-acylation to form a pyridinium (B92312) salt. These salts are significantly more susceptible to reduction. The reduction of N-substituted pyridinium salts can lead to the formation of 1,2- or 1,4-dihydropyridine (B1200194) derivatives. The regioselectivity of the reduction is influenced by the reducing agent, the substituents on the ring, and the reaction conditions rsc.org. For example, treating pyridine with sodium borohydride (B1222165) and methyl chloroformate can produce a mixture of N-carbomethoxy-1,2- and 1,4-dihydropyridines, with the product ratio being sensitive to the solvent and temperature rsc.org.

Several reducing agents are capable of reducing pyridinium salts to dihydropyridines. Sodium dithionite (B78146) (Na₂S₂O₄) is a classic and effective reagent for the 1,4-reduction of various pyridinium salts. Sodium borohydride (NaBH₄) is another common hydride donor used for this purpose, often in conjunction with an activating agent like an alkyl chloroformate rsc.org. The choice of reducing agent can influence the stability and isomer distribution of the resulting dihydropyridine products.

Reducing AgentSubstrate TypeProductKey Features
Sodium Dithionite (Na₂S₂O₄)Pyridinium salts1,4-DihydropyridinesInexpensive and effective for 1,4-reduction organic-chemistry.orgwikipedia.orgwikipedia.org.
Sodium Borohydride (NaBH₄)Pyridine + Activating Agent (e.g., Methyl Chloroformate)Mixture of 1,2- and 1,4-DihydropyridinesProduct ratio can be controlled by reaction conditions rsc.org.
Catalytic HydrogenationPyridinium saltsPiperidines (via Dihydropyridine intermediates)Typically leads to full saturation of the ring.

This table outlines general methodologies for the reduction of pyridines to dihydropyridines, primarily through pyridinium salt intermediates.

Electrophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. The nitrogen atom and the ring carbons become protonated or coordinate to the Lewis acid catalyst under the strongly acidic conditions typical for EAS, further deactivating the ring. However, the presence of activating groups, such as the isopropyl and methyl groups in this compound, can facilitate these reactions, albeit still requiring more forcing conditions than for benzene derivatives. When substitution does occur, it is strongly directed to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions.

Nitration of alkyl-substituted pyridines, such as 2,5-lutidine (a close analog), has been achieved using nitric acid in trifluoroacetic anhydride, though yields can be low researchgate.net. Direct halogenation of pyridines requires harsh conditions, often involving high temperatures and strong Lewis acids, and can result in mixtures of regioisomers researchgate.net. Sulfonation and Friedel-Crafts reactions are generally very difficult to achieve on the pyridine ring itself.

Reaction TypeReagentsExpected Product RegiochemistryCommentsReference Compound
NitrationNitric Acid / Trifluoroacetic Anhydride3-Nitro-2-isopropyl-5-methyl-pyridineRequires strong nitrating agents; yields may be low researchgate.net.2,5-Lutidine
BrominationBr₂ / Fuming H₂SO₄, 130 °C3-Bromo-2-isopropyl-5-methyl-pyridineHarsh conditions are typically required for direct halogenation researchgate.net.Pyridine

This table summarizes expected outcomes for electrophilic substitution on an activated pyridine ring, based on known reactivity patterns.

Introduction of Various Functional Groups

The functionalization of the this compound ring is governed by the electronic and steric properties of the incumbent isopropyl and methyl substituents. The pyridine ring is inherently electron-deficient, which makes electrophilic aromatic substitution challenging compared to benzene, generally requiring harsh conditions and occurring at the C-3 and C-5 positions. However, the alkyl groups at the C-2 and C-5 positions are electron-donating, which can help to activate the ring towards electrophilic attack to some extent, while also exerting significant steric and directing effects.

Common methods for introducing functional groups onto substituted pyridine rings include halogenation, nitration, and sulfonation.

Nitration: The nitration of substituted pyridines typically occurs at a position meta to the nitrogen atom. For a 2,5-disubstituted pyridine, the incoming nitro group would be directed to the C-3 or C-4 positions. For instance, the nitration of 2-diethylamino-6-methyl-pyridine with a mixture of sulfuric and nitric acid results in the introduction of a nitro group at the 5-position. researchgate.net By analogy, nitration of this compound would be expected to favor substitution at the C-3 position, which is sterically less hindered than the C-4 position (between the two alkyl groups) and is meta to the ring nitrogen.

Halogenation: Direct halogenation of pyridines can be difficult. A common strategy involves the N-oxide of the pyridine, which activates the ring for both electrophilic and nucleophilic attack. Alternatively, processes for direct chlorination exist. For example, 2-chloro-5-methylpyridine can be prepared from a dihalopiperidine precursor in a one-step process involving a chlorinating agent like phosphorus oxychloride. googleapis.com This highlights a synthetic route where a functional group (a chloro group) is introduced, which can then serve as a leaving group for subsequent reactions.

Sulfonation: The introduction of a sulfonic acid group can also be achieved. For example, 5-methylpyridine-2-sulfonic acid is a known compound, indicating that sulfonation at the C-2 position is feasible, likely through indirect methods as direct sulfonation can be aggressive. nih.gov

The table below summarizes potential reactions for introducing functional groups onto the this compound scaffold, based on established pyridine chemistry.

Reaction TypeReagentsExpected Position of SubstitutionPotential Product
NitrationHNO₃ / H₂SO₄C-32-Isopropyl-3-nitro-5-methyl-pyridine
ChlorinationPOCl₃ (from precursor)C-2 (as leaving group)2-Chloro-5-methyl-pyridine (related synthesis) googleapis.com
SulfonationSO₃ / H₂SO₄C-3This compound-3-sulfonic acid

Nucleophilic Aromatic Substitution (NAS) Reactions for Functionalization

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing pyridine rings, which are electron-deficient and thus activated towards attack by nucleophiles. mdpi.com This reactivity is most pronounced at the C-2 (alpha) and C-4 (gamma) positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. youtube.com

For NAS to occur on this compound, a suitable leaving group must be present at one of the activated positions (C-2, C-4, or C-6). The native compound does not have such a group, so a preliminary functionalization step, such as the introduction of a halogen as described previously, would be required. If a leaving group like a chloride ion were present at the C-2 position, the bulky isopropyl group would sterically hinder the approach of a nucleophile. Therefore, a leaving group at the C-6 position would provide a more accessible site for substitution.

A specific type of NAS, the Vicarious Nucleophilic Substitution (VNS), allows for the formal substitution of a hydrogen atom. This reaction involves the addition of a carbanion (stabilized by a leaving group on the same carbon) to an electrophilic aromatic ring, followed by a base-induced elimination. acs.org Electrophilic nitropyridines are excellent substrates for VNS reactions, allowing for the introduction of alkyl groups. acs.org If this compound were first nitrated (e.g., at the C-3 position), subsequent VNS reactions could introduce further functionality at positions activated by the nitro group.

The efficiency of standard SNAr reactions is highly dependent on the nature of the leaving group. Studies on N-methylpyridinium ions show a reactivity order that differs from the typical "element effect" seen in many SNAr reactions where nucleophilic attack is the rate-determining step. nih.gov

The table below outlines the relative reactivity of leaving groups in the NAS reactions of 2-substituted N-methylpyridinium ions with piperidine. nih.gov

Leaving Group (L) at C-2Relative Reactivity
Cyano (CN)High
Fluoro (F)Moderate
Chloro (Cl)Moderate
Bromo (Br)Moderate
Iodo (I)Moderate

Comparative Reactivity Analysis with Related Pyridine Isomers

The reactivity of this compound is profoundly influenced by the specific placement of its two alkyl substituents. A comparative analysis with its isomers, or with closely related model compounds like the lutidines (dimethylpyridines), reveals the interplay of steric and electronic effects. wikipedia.org

Electronic Effects: Alkyl groups are electron-donating through an inductive effect. This increases the electron density on the pyridine ring and, notably, on the nitrogen atom. Consequently, alkylpyridines are generally more basic (higher pKa) than pyridine itself. This enhanced basicity affects reactions involving protonation of the nitrogen atom. taylorandfrancis.com

Steric Effects: The position of the alkyl groups is critical. A bulky group like isopropyl at the C-2 position, adjacent to the nitrogen, creates significant steric hindrance. This hindrance can impede the approach of electrophiles or nucleophiles to the nitrogen atom and the C-2 position. wikipedia.org This effect is well-documented in lutidines; for example, 2,6-lutidine is a well-known non-nucleophilic base because the two methyl groups shield the nitrogen atom, making it a poor nucleophile despite its relatively high basicity. wikipedia.orgrsc.org

In the case of this compound, the large isopropyl group at C-2 will dominate its reactivity profile. Compared to an isomer like 3-isopropyl-5-methyl-pyridine, where both positions adjacent to the nitrogen are unhindered, this compound would be expected to be a significantly weaker nucleophile and to react more slowly in substitutions at the C-2 position.

The following table provides a comparative analysis of reactivity based on the principles observed in lutidine isomers, which can be extrapolated to predict the behavior of isomers of this compound.

Isomer Structure (using Lutidines as model)Key FeaturesExpected Reactivity Profile
2,5-Lutidine (Analogous to this compound)One C-2 position is blocked. Electron-donating groups at C-2 and C-5.Moderately high basicity. Sterically hindered at the nitrogen and C-2, reducing nucleophilicity compared to 3,5-lutidine. wikipedia.org
2,6-Lutidine Both C-2 and C-6 positions are blocked.High basicity due to two electron-donating groups. Very poor nucleophile due to significant steric hindrance around the nitrogen. taylorandfrancis.comwikipedia.org
3,5-Lutidine No steric hindrance at C-2 or C-6 positions.High basicity. A strong nucleophile as the nitrogen is sterically accessible.
2,4-Lutidine One C-2 position is blocked.High basicity. Nucleophilicity is reduced by the C-2 methyl group but is more nucleophilic than 2,6-lutidine.

This comparative framework highlights that while the electronic contribution of the isopropyl and methyl groups enhances the basicity of the nitrogen atom, the steric bulk of the C-2 isopropyl group is the defining factor in moderating its nucleophilic character and reactivity in substitution reactions near the heteroatom.

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-isopropyl-5-methyl-pyridine is expected to show distinct signals for the aromatic protons and the protons of the isopropyl and methyl substituents. The aromatic region will display signals for the three protons on the pyridine (B92270) ring. The proton at the C6 position is expected to appear as a doublet, coupled to the proton at the C4 position. The proton at C4 will likely be a doublet of doublets, showing coupling to the protons at C3 and C6. The proton at C3 should appear as a doublet, coupled to the proton at C4.

The isopropyl group will exhibit a septet for the single methine proton, coupled to the six equivalent methyl protons, which will appear as a doublet. The methyl group at the C5 position will present as a singlet, as it has no adjacent protons to couple with. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating effects of the alkyl groups.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6~8.3-8.5Doublet (d)~2.0
H-4~7.3-7.5Doublet of doublets (dd)~8.0, 2.0
H-3~7.0-7.2Doublet (d)~8.0
CH (isopropyl)~3.0-3.2Septet~7.0
CH₃ (isopropyl)~1.2-1.4Doublet (d)~7.0
CH₃ (at C5)~2.3-2.5Singlet (s)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the positions of the alkyl substituents. The carbon atoms of the isopropyl and methyl groups will appear in the aliphatic region of the spectrum. Based on data from similar substituted pyridines, the following chemical shifts can be predicted chemicalbook.com.

Carbon Predicted Chemical Shift (δ, ppm)
C2~160-162
C6~148-150
C4~135-137
C3~121-123
C5~130-132
CH (isopropyl)~33-35
CH₃ (isopropyl)~22-24
CH₃ (at C5)~17-19

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen in pyridine derivatives is sensitive to the nature and position of substituents. For this compound, the nitrogen atom is expected to have a chemical shift in the typical range for pyridines, with some influence from the electron-donating alkyl groups researchgate.netresearchgate.net. The presence of these groups generally leads to a slight upfield shift (to a less negative value) compared to unsubstituted pyridine uni-stuttgart.despectrabase.com.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, cross-peaks would be expected between the H-3 and H-4 protons, and between the H-4 and H-6 protons of the pyridine ring. A strong correlation would also be observed between the methine proton and the methyl protons of the isopropyl group libretexts.org.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal, H-4 to C-4, and H-6 to C-6. It would also show correlations for the isopropyl group (methine proton to its carbon, and methyl protons to their carbons) and the C5-methyl group protons to their carbon libretexts.org.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the substituents to the pyridine ring. For instance, the protons of the C5-methyl group would show a correlation to C5 and C4 of the ring. The methine proton of the isopropyl group would show correlations to C2 of the ring and to the isopropyl methyl carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.

Aromatic C-H Stretching : Vibrations of the C-H bonds on the pyridine ring are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching : The C-H bonds of the isopropyl and methyl groups will show stretching vibrations in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching : The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-H Bending : In-plane and out-of-plane bending vibrations of the aromatic C-H bonds, as well as bending vibrations of the alkyl C-H bonds, will be present in the fingerprint region (below 1400 cm⁻¹).

Functional Group Characteristic Absorption (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
Pyridine Ring (C=N, C=C) Stretch1400-1600
Alkyl C-H Bend1370-1470
Aromatic C-H Out-of-Plane Bend700-900

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to exhibit absorption bands arising from electronic transitions within the pyridine ring. Pyridine and its derivatives typically show two main types of transitions:

π → π* Transitions : These are generally high-energy transitions resulting in strong absorption bands, often observed below 280 nm. For substituted pyridines, these bands can be shifted depending on the nature of the substituents.

n → π* Transitions : These are lower energy transitions involving the non-bonding electrons on the nitrogen atom. They result in weaker absorption bands at longer wavelengths, typically above 270 nm.

The presence of alkyl groups (isopropyl and methyl) on the pyridine ring can cause a slight bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted pyridine karazin.uaresearchgate.netdoaj.org.

Transition Type Expected Wavelength Range (λmax, nm)
π → π< 280
n → π> 270

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. When subjected to electron ionization (EI), the molecule forms a positively charged molecular ion (M+•), whose mass-to-charge ratio (m/z) confirms the molecular weight. For this compound (C₉H₁₃N), the nominal molecular weight is 135 amu.

The fragmentation of the molecular ion provides valuable structural information. The most common fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the carbon-carbon bond adjacent to the ring (alpha-cleavage or benzylic cleavage), as this results in the formation of a stable carbocation. chemguide.co.uklibretexts.org For this compound, the primary fragmentation is the loss of a methyl group from the isopropyl substituent. This process leads to the formation of a highly stable secondary carbocation, which is often observed as the base peak in the mass spectrum. youtube.com

Key Fragmentation Pathways:

Molecular Ion (M+•): The peak corresponding to the intact molecule, m/z = 135.

Loss of a Methyl Radical ([M-15]⁺): Alpha-cleavage of a C-C bond in the isopropyl group results in the loss of a methyl radical (•CH₃), producing a prominent fragment ion at m/z = 120. This is typically the most abundant ion (base peak) due to the stability of the resulting secondary benzylic cation.

Other Fragments: Further fragmentation can occur, but the [M-15]⁺ ion is the most characteristic feature in the EI mass spectrum of this compound.

The table below summarizes the expected primary ions in the mass spectrum of this compound.

Ionm/z (Mass-to-Charge Ratio)DescriptionRelative Abundance
[C₉H₁₃N]⁺•135Molecular IonModerate
[C₈H₁₀N]⁺120Loss of a methyl radical (•CH₃) from the isopropyl groupHigh (Often Base Peak)

This interactive table is based on established fragmentation principles for alkylpyridines. chemguide.co.uklibretexts.orgnist.gov

X-ray Diffraction (XRD) for Single Crystal Structural Confirmation

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. mdpi.com This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and stereochemistry.

For this compound, obtaining a suitable single crystal would allow for its unambiguous structural confirmation. The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the electron density map of the crystal, from which the atomic positions can be determined. mdpi.com

While XRD is a powerful tool for the structural analysis of substituted pyridine derivatives, acs.orglboro.ac.ukeurjchem.comnih.gov a review of the current literature did not yield a specific single-crystal XRD study for this compound itself. However, the technique remains the gold standard for absolute structural confirmation in solid-state chemistry.

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential structural isomers, such as 2-propyl-5-methyl-pyridine or other isopropyl-methyl-pyridine variants.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of compounds in a mixture. cdc.gov For pyridine derivatives, several HPLC modes can be employed to achieve effective separation and purity analysis. helixchrom.comsielc.comhelixchrom.com

Reversed-Phase (RP-HPLC): This is the most common HPLC mode, typically using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures). sielc.com Adjusting the mobile phase composition and pH can optimize the separation of pyridine isomers.

Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer unique selectivity for separating basic compounds like pyridines and their isomers. sielc.com

Specialty Columns: For challenging isomer separations, columns designed to exploit different interaction mechanisms can be used. For instance, columns utilizing π-π interactions (e.g., pyrenylethyl or nitrophenylethyl phases) are effective for separating aromatic isomers. nacalai.com Columns that operate in a hydrogen-bonding mode have also been developed specifically for separating pyridine-based compounds. sielc.com

The choice of column and mobile phase is critical for achieving the desired resolution between this compound and its impurities.

The following table outlines potential HPLC conditions for the analysis of alkylpyridine isomers.

ParameterCondition 1: Reversed-PhaseCondition 2: π-π Interaction
Column C18 (Octadecylsilane)PYE (Pyrenylethyl)
Mobile Phase Acetonitrile / Water with Formic AcidMethanol / Water
Detection UV at 250-275 nmUV at 215-275 nm
Application General purity assessmentIsomer separation

This interactive table presents typical starting conditions for method development. helixchrom.comsielc.comnacalai.com

Gas Chromatography (GC) is an ideal method for analyzing volatile compounds like this compound. cdc.gov It is widely used for determining purity and separating closely related isomers. tandfonline.comosha.gov The sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall.

Standard capillary columns, such as those with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), are generally effective for the analysis of alkylpyridines. researchgate.net For detection, a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) offers both quantification and structural identification of the separated components, making GC-MS a particularly powerful tool. cdc.govtandfonline.com

The table below details typical GC parameters for the analysis of this compound.

ParameterTypical Conditions
Column Capillary, e.g., DB-5 or HP-5MS (30-60 m length)
Injector Temperature 250 °C
Carrier Gas Helium or Nitrogen
Oven Program Initial temp. 50-70 °C, ramp to 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 260-300 °C

This interactive table summarizes common GC parameters for the analysis of volatile organic compounds. osha.govexlibrisgroup.com

Coordination Chemistry of 2 Isopropyl 5 Methyl Pyridine

Ligand Design and Synthesis for Metal Complexation

The design and synthesis of ligands incorporating the 2-isopropyl-5-methyl-pyridine moiety are tailored to achieve specific coordination environments around a metal center. The presence of the bulky isopropyl group at the 2-position of the pyridine (B92270) ring introduces significant steric hindrance, which can influence the geometry and stability of the resulting metal complexes. This steric bulk can be strategically utilized to control the coordination number and arrangement of other ligands around the metal ion.

For instance, multidentate ligands can be synthesized that incorporate the this compound unit. An example is the PPN ligand, 2-[bis(diisopropylphosphanyl)methyl]-6-methylpyridine, which combines a pyridine nitrogen donor with two phosphine (B1218219) donors. nih.gov The synthesis of such ligands allows for the formation of complexes where the ligand can adopt different coordination modes, such as bidentate P,N-coordination or bidentate P,P-coordination, depending on the metal center and reaction conditions. nih.gov

The synthesis of these specialized ligands often involves multi-step organic transformations. The modification of the pyridine ring with substituents like isopropyl and methyl groups alters its electronic properties, which in turn affects the strength of the metal-ligand bond. Researchers can analyze these substituent effects using various spectroscopic and computational methods to predict and understand the reactivity and electronic structure of the resulting complexes.

Formation of Transition Metal Complexes

This compound and its derivatives form complexes with a variety of transition metals. The coordination of this ligand to a metal ion is primarily through the nitrogen atom of the pyridine ring. The nature of the resulting complex, including its geometry and stability, is influenced by factors such as the identity of the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Zinc(II) complexes featuring pyridine-based ligands are of interest for their potential applications in various fields, including catalysis and medicinal chemistry. While specific studies on zinc(II) complexes solely with this compound are not extensively detailed in the provided context, the general principles of zinc(II) coordination chemistry with substituted pyridines are well-established. Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. The steric bulk of the 2-isopropyl group in this compound would likely favor the formation of four-coordinate, tetrahedral complexes.

Copper(II) ions readily form complexes with N-donor ligands like this compound. The d⁹ electronic configuration of copper(II) often leads to distorted geometries, such as square planar or square pyramidal, due to the Jahn-Teller effect. The coordination of this compound to a copper(II) center would involve the lone pair of electrons on the pyridine nitrogen atom.

Research on copper(II) complexes with related substituted pyridines, such as 2-ethylpyridine (B127773), has shown the formation of both mononuclear and polynuclear structures. nih.govrsc.org For instance, complexes with the formula [CuCl₂(2-ethylpyridine)₂] have been synthesized and structurally characterized. The steric hindrance from the alkyl group at the 2-position can influence the arrangement of the ligands around the copper(II) ion and can also play a role in the magnetic properties of polynuclear complexes by affecting the superexchange pathways between copper centers. nih.govrsc.org

Gold(III) complexes with pyridine-based ligands are being investigated for their potential as anticancer agents. nih.gov The d⁸ electronic configuration of gold(III) typically results in square planar coordination geometry. The reaction of this compound with a gold(III) precursor, such as tetrachloroauric(III) acid (HAuCl₄), would be expected to yield a complex where the pyridine ligand coordinates to the gold(III) center.

For example, the reaction of N-isopropyl-N-2-methylpyridine with aqueous solutions of NaAuCl₄ has been shown to form a cationic gold(III) complex, [LAuCl₂][AuCl₄], where L represents the bidentate pyridyl amine ligand. nih.gov In this complex, the gold(III) center adopts a square-planar geometry. The steric bulk of the isopropyl group can influence the stability and reactivity of these complexes.

ComplexMetal IonGeometryReference
[LAuCl₂][AuCl₄] (L = N-isopropyl-N-2-methylpyridine)Au(III)Square-planar nih.gov

Manganese(III), Iron(III), and Cobalt(III) also form complexes with pyridine-containing ligands. These metal ions can exist in various spin states, and the ligand field provided by this compound can influence the resulting electronic and magnetic properties of the complexes.

Iron(III) Complexes: Iron(III), a d⁵ ion, can form both high-spin and low-spin octahedral complexes depending on the ligand field. The electronic properties of the this compound ligand would play a role in determining the spin state of the iron(III) center. Iron(III) complexes with various substituted pyridine and other N-donor ligands have been synthesized and studied for their potential biological activities and catalytic properties. nih.govnih.govmdpi.com

Cobalt(III) Complexes: Cobalt(III) is a d⁶ ion and almost exclusively forms low-spin, diamagnetic octahedral complexes. The coordination of this compound would contribute to a strong ligand field, favoring the low-spin configuration. Cobalt(III) complexes with pyridine and its derivatives have been extensively studied for their interesting coordination chemistry and potential applications. researchgate.netmdpi.com

Beyond the metals discussed above, this compound has the potential to coordinate with a wide array of other metal ions. The principles of coordination chemistry suggest that it can form stable complexes with other transition metals, lanthanides, and actinides. The specific properties of these complexes would depend on the nature of the metal ion, including its size, charge, and preferred coordination geometry. Studies on the complexation of various metal ions with pyridine and its derivatives have shown that the steric and electronic tuning of the pyridine ligand is a powerful tool for controlling the properties of the resulting metal complexes. mdpi.com

Structural Analysis of Coordination Compounds

The structure of coordination compounds is fundamental to understanding their chemical behavior and potential applications. For metal complexes of this compound, the geometry of the metal-ligand interaction and the non-covalent forces in the solid state are of particular interest.

Tautomerism, the migration of a proton, is a known phenomenon in heterocyclic chemistry. For ligands that can exist in different tautomeric forms, coordination to a metal ion can stabilize one form over another. In the case of pyridine ligands with amino substituents, such as 2-amino-5-methylpyridine, photoinduced amino-imino tautomerism has been observed nih.gov. While this compound itself does not have substituents that typically lead to common tautomeric forms, the principles of proton migration are relevant in the broader context of pyridine ligand chemistry.

The geometry around the metal center in complexes with substituted pyridines can vary significantly. For example, copper(II) complexes with 2-ethylpyridine can adopt square planar or square pyramidal geometries . The specific geometry is a delicate balance of electronic effects and the steric hindrance imposed by the ligands. The bulky isopropyl group at the 2-position of this compound would be expected to play a significant role in dictating the coordination geometry and the accessibility of the metal center.

Table 1: Representative Coordination Geometries of Metal Complexes with Substituted Pyridine Ligands

Metal Ion Ligand(s) Coordination Geometry Reference
Ruthenium(II) p-cymene, substituted pyridine-quinoline Pseudo-octahedral (piano stool) mdpi.com
Copper(II) 2-ethylpyridine, chloride Square planar / Square pyramid
Palladium(II) 5-methyl-5-(2-pyridyl)-2,4-imidazolidenedione Square planar researchgate.net

In the solid state, the crystal packing of coordination compounds is often governed by supramolecular interactions such as hydrogen bonding and π-stacking. These non-covalent interactions play a crucial role in the formation of extended architectures oup.comscilit.comrsc.org.

While this compound itself lacks hydrogen bond donors, the coordinated ligand can participate in hydrogen bonding if other ligands in the coordination sphere, such as water or amine groups, are present nih.govquora.com. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor researchgate.netacs.org. The interplay of coordination bonds and hydrogen bonds can lead to the formation of one-, two-, or three-dimensional supramolecular networks nih.gov.

π-stacking is another significant non-covalent interaction that influences the solid-state structure of pyridine-containing metal complexes researchgate.netmdpi.comresearchgate.net. This interaction arises from the attractive forces between the electron clouds of aromatic rings. The pyridine ring of this compound can engage in π-stacking with adjacent aromatic ligands, leading to ordered packing in the crystal lattice nih.gov. The extent and geometry of π-stacking are influenced by the electronic nature of the pyridine ring and the steric effects of its substituents nih.gov.

Table 2: Common Supramolecular Interactions in Pyridine-Based Metal Complexes

Interaction Type Description Typical Distance (Å) Reference
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., N, O). 2.5 - 3.5 nih.govacs.org
π-Stacking Non-covalent interaction between aromatic rings. 3.3 - 3.8 researchgate.netresearchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst.

Chemo- and enantioselectivity are critical aspects of modern catalysis, enabling the synthesis of complex molecules with high precision. Chiral pyridine-containing ligands are instrumental in asymmetric catalysis, where they can induce high enantioselectivity in the products nih.govrsc.orgresearchgate.net.

While specific catalytic applications of this compound complexes are not extensively reported, the principles derived from similar systems are highly relevant. For instance, iron complexes with bis(imino)pyridine ligands have been shown to be active catalysts for olefin polymerization nih.govelectronicsandbooks.com. The substituents on the pyridine and imino groups significantly affect the molecular weight and polydispersity of the resulting polymers electronicsandbooks.com. Similarly, palladium complexes with phosphine-pyridine ligands are effective catalysts for C-C coupling reactions like the Suzuki and Heck reactions researchgate.netnih.govrsc.org. The combination of a "soft" phosphorus donor and a "hard" nitrogen donor in these ligands can enhance catalytic activity researchgate.net.

In the realm of enantioselective catalysis, the introduction of chirality into the ligand framework is key. Chiral pyridine-aminophosphine ligands have been successfully used in iridium-catalyzed asymmetric hydrogenation, achieving excellent enantioselectivities rsc.org. Nickel-catalyzed hydroamination of unactivated alkenes has also seen high enantioselectivity with the use of chiral pyridine-containing ligands acs.org. The steric and electronic properties of the this compound ligand would likely influence the chemo- and enantioselectivity of a catalytic reaction by modifying the environment around the metal center. The bulky isopropyl group, for example, could create a specific chiral pocket that favors the formation of one enantiomer over the other in an asymmetric transformation.

Table 3: Examples of Catalytic Reactions with Pyridine-Type Ligand Metal Complexes

Metal Ligand Type Reaction Selectivity Reference
Iron Bis(imino)pyridine Olefin Polymerization Control over polymer properties electronicsandbooks.com
Palladium Iminophosphine Heck and Suzuki Coupling High yields researchgate.net
Iridium Pyridine-aminophosphine Asymmetric Hydrogenation High enantioselectivity (up to 99% ee) rsc.org
Nickel Pyridine-containing bidentate Hydroamination High regio- and enantioselectivity acs.org
Copper Chiral diphosphine Conjugate Addition High enantioselectivity researchgate.net

Applications in Chemical Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

Pyridine (B92270) and its derivatives are recognized as fundamental building blocks in the field of organic chemistry. The presence of a nitrogen atom within the aromatic ring imparts distinct electronic characteristics that influence its reactivity, making it a versatile scaffold for the synthesis of more complex structures. The strategic placement of isopropyl and methyl groups in 2-isopropyl-5-methyl-pyridine offers steric and electronic modulation, which can be exploited in various synthetic strategies.

This compound serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds. The pyridine nucleus is a common feature in numerous drug molecules, where it can enhance properties such as solubility and bioavailability. For instance, a notable application of a pyridine derivative as a building block is in the synthesis of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. This complex molecule, which has potential applications in the treatment of diseases like sickle cell disease, incorporates a substituted pyridine ring, underscoring the importance of such building blocks in medicinal chemistry.

The synthesis of such complex molecules often involves multi-step reaction sequences where the pyridine derivative is introduced to form the core structure. The functional groups on the pyridine ring can be further modified to build up the desired molecular complexity. The versatility of pyridine derivatives as building blocks is a cornerstone of modern synthetic organic chemistry.

Role in the Synthesis of Heterocyclic Compounds

This compound not only acts as a scaffold for complex molecules but also serves as a precursor for the synthesis of other heterocyclic compounds. The reactivity of the pyridine ring and its substituents allows for various chemical transformations that lead to the formation of new heterocyclic systems.

One common transformation is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. This reaction, typically carried out using oxidizing agents like hydrogen peroxide, alters the electronic properties of the ring, making it more susceptible to certain types of substitution reactions. Conversely, reduction of the pyridine ring, for example with lithium aluminum hydride, can yield dihydropyridine (B1217469) derivatives, which are themselves important heterocyclic structures with various applications.

Furthermore, the functional groups on the pyridine ring can participate in cyclization reactions to form fused heterocyclic systems. The development of simple and efficient synthetic routes to a variety of heterocyclic compounds, such as oxazepines and tetrazoles, has been demonstrated starting from 2,5-disubstituted pyridines. These synthetic strategies highlight the role of substituted pyridines as key intermediates in expanding the diversity of available heterocyclic compounds for various applications, including drug discovery and materials science.

Development of Novel Functional Materials

The incorporation of this compound and its derivatives into larger molecular architectures has led to the development of novel functional materials with tailored properties. These materials find applications in diverse fields, from specialty polymers to advanced nanomaterials and photosensitive devices.

Pyridine-containing polymers represent a significant class of functional materials with a wide range of applications. The pyridine moiety can be incorporated into the polymer backbone or as a pendant group, imparting unique properties to the resulting material. These polymers have been investigated for applications such as the removal of organic contaminants from wastewater and as supports for recyclable catalysts in various chemical reactions.

The synthesis of such polymers can be achieved through the polymerization of vinyl pyridine monomers or by incorporating pyridine-containing units into other polymer chains. For example, pyridine-containing zwitterionic polyurethanes have been developed that exhibit both multi-shape memory and moisture-sensitive shape memory effects, making them promising for smart biomedical applications. The presence of the pyridine ring can influence the polymer's thermal stability, solubility, and fluorescence properties.

Table 1: Examples of Pyridine-Containing Polymers and their Applications

Polymer Type Monomer/Precursor Key Properties Potential Applications
Poly(vinyl pyridine)s 2- or 4-Vinyl pyridine Metal absorption, catalyst support Wastewater treatment, catalysis
Pyridine-grafted copolymers Acrylic acid, styrene, and a pyridine derivative Antimicrobial, fluorescent Biomedical materials, sensors
Pyridine type zwitterionic polyurethanes N,N-bis(2-hydroxyethyl) isonicotinamide Shape memory effects, biocompatibility Smart biomedical devices

In the field of nanotechnology, pyridine derivatives are utilized as ligands for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials consisting of metal ions or clusters coordinated to organic linkers. The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by carefully selecting the metal and the organic linker.

Pyridine-based linkers are attractive for the construction of MOFs due to their ability to coordinate with metal ions through the nitrogen atom. This coordination can lead to the formation of stable and highly ordered three-dimensional structures. These "Pyridine MOFs" have shown promise in a variety of applications, including gas storage and separation, and catalysis, owing to their high thermal stability and tunable porosity. For example, a zirconium-based MOF has been designed and applied as a catalyst for the synthesis of biologically active pyrazolo[3,4-b]pyridine derivatives. The pyridine moieties within the MOF structure can also serve as active sites for chemical reactions or as recognition sites for specific molecules.

Table 2: Selected Pyridine-Based Metal-Organic Frameworks

MOF Name/Type Metal Ion Pyridine-Based Linker Key Feature Application
Zr-based MOF Zirconium Pyridine-functionalized dicarboxylate Catalytic activity Synthesis of heterocyclic compounds
Lanthanide MOFs Lanthanide ions (e.g., Eu, Tb) Pyridyl-dicarboxylate Luminescence Chemical sensing
General Pyridine MOFs Various (e.g., Zn, Cu) Pyridine-containing linkers High thermal stability, tunable pores Gas storage, separation, catalysis

The incorporation of pyridine moieties into molecular structures has been a key strategy in the development of photosensitive and photoresponsive materials. These materials can change their physical or chemical properties upon exposure to light, making them suitable for applications in optical data storage, molecular switches, and sensors.

Azo-pyridinic derivatives, which combine the photoresponsive properties of azobenzene (B91143) with the supramolecular capabilities of pyridine, are a prominent class of photochromic compounds. These molecules can undergo reversible isomerization between their trans and cis forms upon irradiation with light of specific wavelengths. This switching behavior can be harnessed to create materials with tunable optical properties.

Furthermore, polymers containing pyridine rings have been shown to exhibit interesting photophysical properties. For instance, irradiation of gels made from poly(4-vinyl pyridine) can lead to the formation of conjugated oligomers that absorb light in the visible and near-infrared regions. This photo-induced transformation can alter the electrical conductivity of the material, suggesting potential applications in thermal energy-harvesting and sensors. The development of photoresponsive materials based on pyridine derivatives is an active area of research with the potential to lead to new technologies in optics and electronics.

Biological Activity Research: Mechanistic and Molecular Investigations

Enzyme Inhibition Studies and Mechanistic Insights

Substituted pyridines are known to act as inhibitors for various enzymes, a property that is central to the function of many pharmaceutical drugs. researchgate.netnih.govnih.gov The nitrogen atom in the pyridine (B92270) ring can play a crucial role in binding to enzyme active sites. researchgate.net However, specific enzyme inhibition studies focused on 2-Isopropyl-5-methyl-pyridine are not described in the reviewed scientific literature.

There is no specific information available detailing the modulation of metabolic pathways by this compound. Enzyme inhibitors typically function by blocking specific steps within a metabolic pathway, but without identification of a specific enzyme target for this compound, its effects on cellular metabolism remain uncharacterized.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of enzyme inhibitors. nih.govnih.gov Such studies involve systematically modifying a chemical structure to determine which parts of the molecule are critical for its biological activity. While SAR studies exist for many series of pyridine derivatives, a specific analysis using this compound as a lead compound for enzyme inhibition was not found. Establishing SAR for this compound would require dedicated synthesis and screening of related analogues against specific enzyme targets.

Data Tables

Due to the lack of specific experimental data in the scientific literature for this compound concerning its antimicrobial mechanisms and enzyme inhibition properties, no data tables could be generated.

Interaction with Nucleic Acids and Molecular Targets

While direct studies on the interaction of this compound with nucleic acids are not extensively documented in publicly available research, the broader class of pyridine derivatives has been shown to interact with various biological macromolecules, including DNA and specific protein targets. Molecular docking studies on structurally related compounds, such as 2-Amino-5-Methyl Pyridine, have been conducted to understand their binding modes with protein receptors. For instance, the docking of 2-Amino-5-Methyl Pyridine has been analyzed to determine its binding energy and potential interactions with active sites of proteins. researchgate.net

The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in molecular recognition. Furthermore, the substituted pyridine ring can engage in π-π stacking and hydrophobic interactions with the residues of a protein's active site or the bases of nucleic acids. For example, molecular docking studies of some pyridine derivatives with the enzyme urate oxidase have shown interactions with amino acid residues like Val227 and Arg176 through hydrogen bonding and π-interactions. nih.gov

The potential for this compound and its derivatives to act as ligands for various receptors is an active area of investigation. The specific nature of the isopropyl and methyl groups—their size, shape, and lipophilicity—would dictate the specificity and strength of these interactions. Molecular docking simulations of pyrazolo-pyrimidinones, which can be synthesized from pyridine derivatives, have highlighted their high binding affinity towards targets like the epidermal growth factor receptor (EGFR). nih.gov Such computational approaches are invaluable for predicting the potential molecular targets of novel pyridine compounds like this compound.

Table 1: Molecular Docking Insights for Pyridine Derivatives

Compound/Derivative Class Target Protein/Molecule Key Interactions Observed Reference
2-Amino-5-Methyl Pyridine Generic Protein Receptors Analysis of binding energy and mode. researchgate.net
Pyridine derivatives Urate Oxidase Hydrogen bonding (with Val227), π-interactions (with Arg176). nih.gov
Pyrazolo-pyrimidinones Epidermal Growth Factor Receptor (EGFR) High binding affinity. nih.gov

Antioxidant Activity Investigations

The antioxidant potential of pyridine derivatives is a subject of significant interest. While research specifically isolating the antioxidant activity of this compound is limited, studies on related compounds provide valuable insights. The antioxidant capacity of pyridine derivatives is often attributed to their ability to scavenge free radicals.

Investigations into various pyridine analogues have employed methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing ability power (FRAP) assay to quantify their antioxidant effects. For instance, a study on novel thiazole, pyridine, and pyrazole (B372694) derivatives reported IC50 values for DPPH scavenging activity ranging from 4.67 µg/mL to 45.32 µg/mL, indicating significant antioxidant potential in some derivatives. nih.gov

The structural features of the pyridine derivatives play a crucial role in their antioxidant activity. The presence of electron-donating groups can enhance the radical scavenging ability. In the case of this compound, the isopropyl and methyl groups are weakly electron-donating, which might contribute to some level of antioxidant activity. However, significant antioxidant properties in pyridine compounds are often associated with the presence of hydroxyl or amino groups, which are not present in the parent this compound molecule. A series of 2,6-di-tert-butylphenols with a pyridine moiety demonstrated that the "structure-activity" relationship is affected by the position of substituents on the pyridine ring. medcraveonline.com

Table 2: Antioxidant Activity of Various Pyridine Derivatives

Derivative Class Assay Measurement Notable Results Reference
Thiazole, pyridine, and pyrazole derivatives DPPH Scavenging IC50 Values ranged from 4.67 to 45.32 µg/mL. nih.gov
2-pyridyl, 3-pyridyl, and 4-pyridyl derivatives DPPH Scavenging IC50 3 and 4-pyridyl derivatives generally showed higher activity.
Pyrazolo-pyridine analogue DPPH Scavenging IC50 Moderate activity with an IC50 of 194.06 ± 7.88 μg/mL.

Role as a Privileged Scaffold in Medicinal Chemistry Research

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This versatility makes pyridine and its derivatives, including this compound, valuable starting points for the development of new therapeutic agents. mdpi.com

The this compound scaffold can be chemically modified to introduce a wide range of functional groups, thereby tuning its biological activity. The pyridine ring is susceptible to electrophilic substitution, although it is generally less reactive than benzene (B151609). smolecule.com More commonly, functionalization occurs through reactions at the nitrogen atom or through reactions involving the alkyl substituents.

For example, nitration of pyridine derivatives is a key step in the synthesis of many bioactive molecules. Compounds like 2-chloro-5-methyl-3-nitropyridine, derived from 2-amino-5-methylpyridine, serve as versatile intermediates for creating libraries of compounds with potential therapeutic applications, including as Janus kinase 2 (JAK2) inhibitors. mdpi.comresearchgate.net The isopropyl and methyl groups on the this compound scaffold can also be functionalized, for instance, through oxidation, to introduce new reactive handles for further derivatization.

The this compound core can serve as a building block for the synthesis of more complex heterocyclic systems with enhanced biological activity. The inherent properties of the pyridine ring, such as its ability to modulate solubility and engage in specific biological interactions, make it an attractive component in the design of new pharmaceutical scaffolds.

Research has shown that fusing other heterocyclic rings to the pyridine core can lead to compounds with novel therapeutic properties. For instance, the synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives has been explored to develop compounds with antioxidant and other pharmacological profiles. pensoft.net The strategic placement of the isopropyl and methyl groups on the this compound scaffold can be exploited to direct the synthesis of specific isomers of these more complex systems, potentially leading to compounds with improved target selectivity and potency.

The physicochemical properties of a drug candidate, such as lipophilicity, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Lipophilicity, often expressed as logP, plays a crucial role in a molecule's ability to cross cell membranes and interact with biological targets. nih.govmdpi.com

The substitution pattern on the pyridine ring significantly influences its lipophilicity. The presence of the isopropyl and methyl groups in this compound increases its lipophilicity compared to unsubstituted pyridine. This property can be advantageous for targeting receptors in hydrophobic environments but may also impact aqueous solubility and bioavailability. nih.govacs.org

Medicinal chemists often modify privileged scaffolds to optimize their physicochemical properties. For example, the introduction of polar functional groups can decrease lipophilicity and improve water solubility. acs.org Conversely, strategic modifications can be made to enhance metabolic stability. The replacement of a pyridine ring with a saturated bioisostere like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve solubility, metabolic stability, and lipophilicity in certain drug candidates. chemrxiv.org Understanding and manipulating these properties are key aspects of utilizing the this compound scaffold in drug discovery.

Table 3: Mentioned Compounds

Compound Name
This compound
2-Amino-5-Methyl Pyridine
Valine
Arginine
Epidermal growth factor receptor
2,2-diphenyl-1-picrylhydrazyl
2,6-di-tert-butylphenols
2-chloro-5-methyl-3-nitropyridine
2-amino-5-methylpyridine
Janus kinase 2
Thiazolo[4,5-b]pyridine

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the optimized geometry, vibrational frequencies, and electronic properties of molecules.

For 2-isopropyl-5-methyl-pyridine, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in a computational analysis. This calculation provides the molecule's lowest energy conformation, bond lengths, and bond angles.

A crucial part of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the ability of the molecule to donate an electron. For this compound, the HOMO would likely be distributed over the electron-rich pyridine (B92270) ring.

LUMO: This orbital indicates the molecule's ability to accept an electron. The LUMO is the region where an incoming electron would reside.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

These calculations would provide a quantitative measure of the electronic characteristics and reactivity of this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a 3D visualization of the total electron density of a molecule, color-coded to represent different electrostatic potential values.

For this compound, an MEP map would reveal:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this molecule, the most negative potential would be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons.

Positive Regions (Blue): These areas are electron-deficient and are the likely sites for nucleophilic attack. Positive potentials are typically found around the hydrogen atoms.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map provides a clear, visual guide to the charge distribution and is instrumental in understanding hydrogen bonding and other non-covalent interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge transfer and intramolecular interactions within a molecule. It provides a detailed picture of the bonding and orbital interactions by transforming the complex molecular orbitals into a more intuitive, localized form corresponding to Lewis structures (bonds and lone pairs).

An NBO analysis of this compound would quantify:

Hybridization: It would describe the hybridization of the atomic orbitals that form the chemical bonds.

Charge Delocalization: The analysis would reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis orbitals (acceptors). For instance, it could show interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C or C-H bonds.

Second-Order Perturbation Energy (E(2)): This value quantifies the strength of the donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

This analysis would offer deep insights into the intramolecular charge transfer and the electronic stabilization of the this compound structure.

In-silico Studies of Molecular Interactions

In-silico methods, such as molecular docking, are used to predict how a molecule might interact with a biological target, like a protein or DNA. These studies are crucial in fields like drug discovery.

DNA Binding Affinity Predictions

Molecular docking simulations could be employed to predict the potential of this compound to bind to DNA. The pyridine ring, being an aromatic system, could potentially interact with the DNA bases through stacking interactions.

A typical docking study would involve:

Obtaining the 3D structure of this compound (optimized via DFT) and a model of a DNA double helix.

Using a docking program to predict the most likely binding poses of the molecule within the major or minor grooves of the DNA.

Calculating a binding affinity score (usually in kcal/mol), which estimates the strength of the interaction. A more negative score typically indicates a stronger predicted binding.

These predictions could suggest whether this compound has the potential to act as a DNA intercalator or groove binder, though experimental validation would be necessary.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or environmental fate.

If this compound were part of a study on a series of related substituted pyridines with known biological activity (e.g., enzyme inhibition) or an environmental property (e.g., toxicity), a QSAR model could be developed. This involves:

Calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Using statistical methods to build a mathematical equation that correlates these descriptors with the observed activity.

Such a model could then be used to predict the activity of new, untested pyridine derivatives. For this compound, a QSAR study could help understand how its specific combination of isopropyl and methyl substituents influences a particular biological or environmental endpoint compared to other pyridines. scribd.com

Environmental Fate and Biodegradation Research

Biotransformation Pathways and Mechanisms

The biotransformation of pyridine (B92270) and its derivatives is primarily an aerobic process initiated by enzymatic attack on the stable aromatic ring. The position and nature of substituents, such as the isopropyl and methyl groups on 2-Isopropyl-5-methyl-pyridine, play a crucial role in determining the specific metabolic pathway and the rate of degradation.

Aerobic biodegradation is the most significant process for the removal of many pyridine derivatives from the environment. europa.eu Studies on structurally similar compounds, such as 4-methylpyridine (B42270) and 4-ethylpyridine (B106801), have been conducted using bacteria isolated from activated sludge. For instance, a strain of Pseudonocardia sp. was found to utilize these compounds as its sole source of carbon, nitrogen, and energy. nih.gov The degradation process was characterized by the initial hydroxylation of the pyridine ring, a common first step in activating the otherwise stable aromatic system for further breakdown. nih.gov During the degradation of 4-methylpyridine and 4-ethylpyridine, approximately 60% of the nitrogen from the pyridine ring was released as ammonia, indicating significant mineralization. nih.gov

Similarly, research on 5-ethyl-2-picoline (5-ethyl-2-methylpyridine) indicates that while it is not readily biodegradable, it is expected to be inherently biodegradable. oecd.org Volatilization is also an important elimination pathway for this compound in surface waters. oecd.org Based on these findings, the aerobic biodegradation of this compound is likely initiated by a similar hydroxylation mechanism, targeting a carbon atom on the pyridine ring. The presence of the alkyl groups influences the position of this initial enzymatic attack.

Table 1: Aerobic Biodegradation Findings for Alkyl-Substituted Pyridines
CompoundDegrading OrganismKey FindingsReference
4-MethylpyridinePseudonocardia sp. strain M43Degradation proceeds via initial hydroxylation; ~60% of ring nitrogen released as ammonia. nih.gov
4-EthylpyridinePseudonocardia sp. strain M43Degradation proceeds via initial hydroxylation; ~60% of ring nitrogen released as ammonia. nih.gov
5-Ethyl-2-methylpyridineEnvironmental MicrobesNot readily biodegradable but expected to be inherently biodegradable. Volatilization is also a significant fate process. oecd.org

The microbial metabolism of pyridine derivatives is dependent on specific enzymes that catalyze the key steps of degradation. Hydroxylation is a critical initial oxidation process. nih.gov The enzymes responsible are typically monooxygenases. Research has shown that hydroxylations occurring at the ortho position of the pyridine ring are often catalyzed by multi-component molybdenum-containing monooxygenases. nih.gov In contrast, meta hydroxylations can be catalyzed by single-component flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenases. nih.gov

For this compound, the enzymatic process would likely involve a monooxygenase that hydroxylates the pyridine ring, making it susceptible to ring cleavage. The uneven distribution of electron density in the pyridine ring, caused by the nitrogen atom, influences the reactivity of different positions and their interaction with these enzymes. nih.gov The specific enzymes involved in the degradation of this compound have not been isolated, but the degradation of other pyridine derivatives provides a model for the likely enzymatic cascade.

Analysis of Transformation Products and Metabolites in Environmental Systems

Identifying the transformation products and metabolites of this compound is essential for a complete environmental risk assessment, as these daughter compounds can have their own toxicity and persistence profiles.

Based on studies of analogous compounds, the primary initial metabolites of this compound are expected to be hydroxylated derivatives. For example, the degradation of 4-methylpyridine and 4-ethylpyridine leads to the transient accumulation of 2-hydroxy-4-methylpyridine (B87338) and 2-hydroxy-4-ethylpyridine, respectively. nih.gov Following this model, the metabolism of this compound would likely produce a hydroxylated intermediate, such as 6-hydroxy-2-isopropyl-5-methylpyridine. Subsequent enzymatic reactions would lead to the opening of the pyridine ring, followed by further degradation and the eventual release of the nitrogen atom as ammonium. nih.gov The ultimate transformation products under aerobic conditions are carbon dioxide, water, and inorganic nitrogen.

Table 2: Predicted Transformation Products of this compound Based on Analogous Compounds
Parent CompoundPredicted Initial MetaboliteRationale/Evidence
This compoundHydroxylated this compound (e.g., at the C6 position)Analogous to the formation of 2-hydroxy-4-methylpyridine from 4-methylpyridine degradation. nih.gov
Hydroxylated IntermediateRing cleavage products (e.g., N-formylmaleamic acid derivatives)Common pathway following hydroxylation of pyridine rings, leading to ring fission. nih.gov
Ring Cleavage ProductsAmmonia (NH₃), Carbon Dioxide (CO₂), Water (H₂O)Ultimate mineralization products observed in aerobic biodegradation studies of similar compounds. nih.gov

Predicting Biodegradability from Molecular Structure

In the absence of extensive experimental data, Quantitative Structure-Activity Relationship (QSAR) models provide a valuable tool for estimating the environmental fate of chemicals. d-nb.info These models establish a correlation between the chemical structure of a compound and its biodegradability. d-nb.infonih.gov For N-heterocyclic compounds, QSAR models have been developed to discriminate between readily and not readily biodegradable molecules. uci.edu

The prediction of biodegradability relies on analyzing molecular fragments and physicochemical properties. d-nb.info For instance, research on imidazole (B134444) derivatives, another class of N-heterocycles, suggests that the presence of alkyl substituents (like methyl, ethyl, and isopropyl groups) attached to the ring's carbon atoms can render the compounds more biodegradable than the parent imidazole. researchgate.net This is a promising indicator for this compound. However, substituents that have an electron-withdrawing effect can decrease biodegradability. researchgate.net QSAR models can systematically analyze these structural features to provide a statistically significant prediction of a chemical's persistence. d-nb.info

Table 3: Molecular Features Influencing Biodegradability of N-Heterocycles in QSAR Models
Molecular FeaturePredicted Impact on BiodegradabilityRelevance to this compoundReference
Alkyl Substituents (on ring carbons)Activating (Increases biodegradability)Contains both isopropyl and methyl groups, suggesting it may be more biodegradable than unsubstituted pyridine. researchgate.net
N-Heterocyclic Aromatic RingGenerally recalcitrant but susceptible to initial hydroxylation.The pyridine ring is the core structure requiring specific enzymatic attack. nih.gov
Number of Heavy AtomsVariable (Used as a descriptor in models)This is one of many molecular descriptors used in QSAR models to predict biodegradability. uci.edu

Future Research Directions and Emerging Areas

Advanced Synthetic Strategies for Complex Architectures

Future synthetic research will likely focus on developing more sophisticated and efficient methods for constructing complex molecules incorporating the 2-isopropyl-5-methyl-pyridine core. While traditional alkylation methods provide a foundation, researchers are moving towards strategies that offer greater control and versatility.

One promising avenue is the use of continuous flow chemistry . This technology offers superior control over reaction parameters like temperature and time, leading to more consistent product quality and enhanced safety, which is particularly crucial for exothermic reactions often involved in pyridine (B92270) synthesis. Another area of advancement lies in the development of novel catalytic systems that can facilitate the selective functionalization of the pyridine ring, surmounting the challenges posed by its electron-deficient nature.

Recent breakthroughs in "skeletal editing" of pyridine rings, where carbon-nitrogen atom pairs are swapped for carbon-carbon pairs, could be adapted for derivatives like this compound. This would enable the creation of entirely new molecular frameworks with potentially unique properties. Furthermore, the development of one-pot, multi-component reactions will be instrumental in streamlining the synthesis of complex pyridine-based molecules, making them more accessible for various applications.

Exploration of Novel Coordination Architectures and Catalytic Systems

The nitrogen atom in the pyridine ring of this compound endows it with the ability to act as a ligand, forming coordination complexes with various metal ions. Future research is expected to explore the synthesis and characterization of novel coordination polymers and metal-organic frameworks (MOFs) utilizing this and related pyridine ligands. The specific steric hindrance provided by the isopropyl group can influence the geometry and reactivity of the resulting metal complexes.

A key area of investigation will be the catalytic activity of these new coordination compounds. For instance, palladium(II) complexes with substituted pyridine ligands have shown promise as efficient precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. By tuning the electronic and steric properties of the pyridine ligand, it is possible to modulate the catalytic efficiency. Future work could involve designing this compound-based ligands for asymmetric catalysis, leveraging the chiral potential of appropriately functionalized derivatives.

The table below summarizes potential research directions in the coordination chemistry of substituted pyridines.

Research DirectionPotential Metal CentersTarget Applications
Asymmetric CatalysisRhodium, Ruthenium, IridiumEnantioselective synthesis of pharmaceuticals
Cross-Coupling ReactionsPalladium, Nickel, CopperSynthesis of complex organic molecules
Oxidation CatalysisVanadium, Manganese, IronGreen chemistry applications
Photoluminescent MaterialsZinc, Copper, LanthanidesSensors and imaging agents

In-Depth Mechanistic Elucidation of Biological Activities

Preliminary research suggests that this compound and its derivatives may possess antimicrobial and antifungal properties smolecule.com. However, the specific molecular mechanisms underlying these activities are yet to be fully understood. Future research will need to move beyond initial screenings to detailed mechanistic studies.

This will involve identifying the specific cellular targets of these compounds. For example, investigations could explore whether they disrupt microbial cell membranes, inhibit essential enzymes, or interfere with cellular signaling pathways. Techniques such as transcriptomics, proteomics, and metabolomics could be employed to gain a comprehensive understanding of the cellular response to these compounds.

Furthermore, structure-activity relationship (SAR) studies will be crucial in identifying the key structural features responsible for the observed biological effects. This knowledge will guide the design of more potent and selective analogs with improved therapeutic potential.

Integration of Computational Design with Experimental Validation

The synergy between computational modeling and experimental work is becoming increasingly vital in chemical research. In the context of this compound, computational tools can be leveraged in several ways.

Quantum mechanical methods , such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of novel derivatives and their coordination complexes. This can help in understanding their reactivity and spectroscopic characteristics. Molecular docking studies can be employed to predict the binding modes of these compounds with biological targets, providing insights into their potential mechanisms of action and guiding the design of more effective therapeutic agents.

The table below illustrates how computational tools can be integrated with experimental validation.

Computational MethodApplicationExperimental Validation
Density Functional Theory (DFT)Predict molecular structure and propertiesX-ray crystallography, NMR spectroscopy
Molecular DockingPredict binding affinity and mode to biological targetsIn vitro biological assays, enzyme kinetics
Quantitative Structure-Activity Relationship (QSAR)Correlate chemical structure with biological activitySynthesis and testing of new analogs
Molecular Dynamics (MD) SimulationsStudy the dynamic behavior of ligand-receptor complexesBiophysical techniques (e.g., SPR, ITC)

This integrated approach can significantly accelerate the discovery and development of new molecules with desired properties, saving both time and resources.

Development of Novel Applications in Niche Fields

Beyond the more established areas, future research is likely to uncover novel applications for this compound and its derivatives in various niche fields. Its structural features make it a versatile building block for the synthesis of a wide range of specialty chemicals.

In the field of agrochemicals , pyridine derivatives are already used in herbicides and pesticides. The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and environmental profiles.

The compound could also find applications in the materials science domain. Its incorporation into polymers could lead to materials with unique thermal or optical properties. Furthermore, its derivatives could be explored as components of dyes and pigments. The exploration of these and other specialized applications will undoubtedly expand the utility of this versatile pyridine derivative.

Q & A

Q. What are the recommended synthetic routes for 2-Isopropyl-5-methyl-pyridine, and how can purity be validated?

Synthesis typically involves multi-step organic reactions starting from pyridine derivatives, such as Friedel-Crafts alkylation or cross-coupling reactions. For example, analogous compounds like 2-Isopropyl-4-methyl-pyrimidine-5-carboxylic acid are synthesized via sequential substitution and functionalization . Purity validation requires chromatographic methods (HPLC, GC) coupled with spectroscopic techniques (NMR, IR). Ensure proper characterization using X-ray crystallography for structural confirmation, as demonstrated in copper(II) complexes with pyridine derivatives .

Q. How can researchers design experiments to analyze substituent effects on the pyridine ring’s electronic properties?

Use UV/Vis spectroscopy to study substituent-induced shifts in absorption maxima, as shown for 5-arylazo-pyridones . Computational methods (DFT) can model electron density distribution and predict reactivity. For example, pyridine derivatives in corrosion inhibition studies combine experimental electrochemical measurements with DFT calculations to correlate substituent effects with charge-transfer interactions .

Q. What are the key physicochemical properties (e.g., solubility, stability) to consider during experimental design?

Solubility varies significantly with substituents. For instance, 2-(Chloromethyl)-5-methoxypyridine is soluble in DMSO and ethanol but degrades at high temperatures . Stability studies under varying pH and temperature conditions are critical. Reference PubChem data for analogous compounds (e.g., 5-Amino-4-methylpyridine-2-carboxylic acid hydrochloride) to predict storage conditions (e.g., RT vs. refrigeration) .

Advanced Research Questions

Q. How can this compound be applied in enzyme inhibition studies, and what structural features enhance activity?

Pyridine derivatives are effective enzyme inhibitors due to their aromatic heterocyclic structure. For example, 2-(pyridin-3-yl)estradiol derivatives inhibit CYP1B1 with IC50 values as low as 0.011 μM. Key structural factors include:

  • Substituent position : Pyridine at C2 of the steroid nucleus enhances activity compared to C3/C4 .
  • Hydrogen-bonding groups : Hydroxyl groups (e.g., C17β-OH in estradiol) improve binding affinity . Methodologically, use molecular docking to predict binding modes and EROD assays to quantify inhibition.

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for pyridine derivatives?

Contradictions often arise from differences in assay conditions or impurity profiles. To address this:

  • Standardize assays : Use identical cell lines and inhibitor concentrations (e.g., compare IC50 values under fixed conditions) .
  • Validate purity : Ensure ≥98% purity via HPLC and mass spectrometry .
  • Cross-validate with DFT : Computational studies can explain discrepancies by modeling electronic interactions inaccessible experimentally .

Q. How do tautomerism and supramolecular interactions influence the reactivity of this compound in solution and solid states?

Tautomerism in pyridine derivatives alters electronic properties and reactivity. For example, 5-arylazo-pyridones exhibit solvent-dependent tautomeric equilibria, which can be probed via NMR and X-ray diffraction . Supramolecular interactions (e.g., π-stacking in copper complexes) are critical in catalysis and material science; analyze these using crystallography and spectroscopic methods .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and characterizing pyridine derivatives?

  • Synthesis : Document reaction conditions (temperature, solvent, catalyst) meticulously. For example, AldrichCPR’s protocols for pyridine derivatives emphasize controlled alkylation steps .
  • Characterization : Follow IUPAC guidelines for reporting NMR shifts and crystallographic data. Reference PubChem’s standardized InChI keys and SMILES notations for structural clarity .
  • Data reporting : Adhere to journal-specific formats (e.g., Beilstein Journal of Organic Chemistry requires separate sections for experimental details and supporting information) .

Q. How can researchers optimize chromatographic methods for separating pyridine derivative isomers?

Use reverse-phase HPLC with gradient elution (water/acetonitrile + 0.1% TFA). Adjust column temperature and mobile phase pH to resolve isomers, as demonstrated for 5-ethyl-2-methylpyridine derivatives . Validate with mass spectrometry to confirm peak identity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-5-methyl-pyridine
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-5-methyl-pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.